N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-(5-(Isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The presence of multiple heterocyclic rings in this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of isoxazole and oxadiazole intermediates, which are then coupled with a pyrazole derivative through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent systems, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(5-(Isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(5-(Isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.
Oxadiazole Derivatives: Compounds containing the oxadiazole ring with varying functional groups.
Pyrazole Derivatives: Molecules with the pyrazole ring and different side chains
Uniqueness
N-(5-(Isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is unique due to its combination of three different heterocyclic rings. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
1-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6O3/c1-16-5-3-6(15-16)8(17)12-10-14-13-9(18-10)7-2-4-11-19-7/h2-5H,1H3,(H,12,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEDLLAZEVBWBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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